1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine
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Overview
Description
1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a benzyl group substituted with fluorine and trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding benzoic acid derivatives.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted benzyl piperazine derivatives.
Scientific Research Applications
1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Trifluoromethyl)phenyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(2,4-Difluorobenzyl)piperazine
Uniqueness
1-(5-Fluoro-2-(trifluoromethyl)benzyl)piperazine is unique due to the presence of both fluorine and trifluoromethyl groups on the benzyl ring. These substituents impart distinct electronic and steric properties, making the compound particularly valuable in various research applications. The combination of these groups enhances the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H14F4N2 |
---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
1-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14F4N2/c13-10-1-2-11(12(14,15)16)9(7-10)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
InChI Key |
SOAZTZPSDSQIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
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